(S)-2-(iodomethyl)pyrrolidine hydroiodide
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Overview
Description
(S)-2-(iodomethyl)pyrrolidine hydroiodide is a chiral compound that belongs to the class of pyrrolidines. Pyrrolidines are heterocyclic amines that are commonly used as building blocks in the synthesis of various organic compounds. The presence of the iodine atom in the structure of this compound makes it a valuable intermediate in organic synthesis, particularly in the formation of carbon-iodine bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(iodomethyl)pyrrolidine hydroiodide typically involves the iodination of (S)-2-(hydroxymethyl)pyrrolidine. This can be achieved through the reaction of (S)-2-(hydroxymethyl)pyrrolidine with iodine and a suitable oxidizing agent, such as phosphorus triiodide or iodine monochloride, under controlled conditions. The reaction is usually carried out in an inert solvent, such as dichloromethane or acetonitrile, at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(iodomethyl)pyrrolidine hydroiodide can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide, cyanide, or amines, to form different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives.
Reduction Reactions: Reduction of the iodine atom can lead to the formation of (S)-2-(methyl)pyrrolidine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium cyanide, and primary or secondary amines. These reactions are typically carried out in polar solvents, such as water or alcohols, at moderate temperatures.
Oxidation Reactions: Oxidizing agents, such as potassium permanganate or chromium trioxide, are used under acidic or basic conditions.
Reduction Reactions: Reducing agents, such as lithium aluminum hydride or sodium borohydride, are used in aprotic solvents, such as tetrahydrofuran or diethyl ether.
Major Products Formed
Substitution Reactions: Formation of (S)-2-(hydroxymethyl)pyrrolidine, (S)-2-(cyanomethyl)pyrrolidine, or (S)-2-(aminomethyl)pyrrolidine.
Oxidation Reactions: Formation of (S)-2-(iodomethyl)pyrrolidin-2-one.
Reduction Reactions: Formation of (S)-2-(methyl)pyrrolidine.
Scientific Research Applications
(S)-2-(iodomethyl)pyrrolidine hydroiodide has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the formation of carbon-iodine bonds.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways involving iodine-containing compounds.
Medicine: Utilized in the development of radiolabeled compounds for diagnostic imaging and therapeutic applications.
Industry: Applied in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of (S)-2-(iodomethyl)pyrrolidine hydroiodide involves the formation of reactive intermediates, such as iodomethyl radicals or iodomethyl cations, which can participate in various chemical reactions. These intermediates can interact with molecular targets, such as nucleophiles or electrophiles, leading to the formation of new chemical bonds. The specific pathways and molecular targets involved depend on the reaction conditions and the nature of the reactants.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-(chloromethyl)pyrrolidine hydrochloride
- (S)-2-(bromomethyl)pyrrolidine hydrobromide
- (S)-2-(hydroxymethyl)pyrrolidine
Uniqueness
(S)-2-(iodomethyl)pyrrolidine hydroiodide is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its chloro, bromo, and hydroxy analogs. The iodine atom’s larger size and higher polarizability make it more reactive in substitution and reduction reactions, allowing for the formation of a wider range of derivatives.
Properties
Molecular Formula |
C5H10IN |
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Molecular Weight |
211.04 g/mol |
IUPAC Name |
(2S)-2-(iodomethyl)pyrrolidine |
InChI |
InChI=1S/C5H10IN/c6-4-5-2-1-3-7-5/h5,7H,1-4H2/t5-/m0/s1 |
InChI Key |
XTELWMVGYJJQNY-YFKPBYRVSA-N |
Isomeric SMILES |
C1C[C@H](NC1)CI |
Canonical SMILES |
C1CC(NC1)CI |
Origin of Product |
United States |
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